3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-
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Overview
Description
3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Piperidinecarboxylic acid: A related compound with similar structural features.
1-Piperidinecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester: Another piperidine derivative with different functional groups.
Uniqueness
What sets 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
827612-83-9 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3S)-1-(phenylcarbamoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)10-5-4-8-15(9-10)13(18)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
UKCJZGIJDOLOQJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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